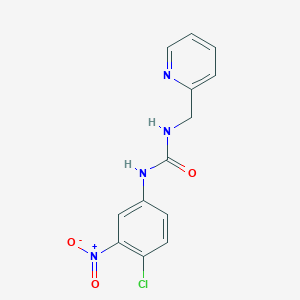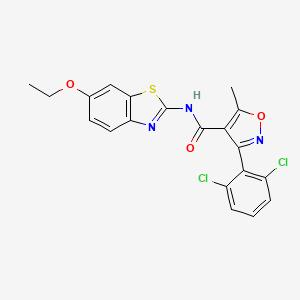
N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea
Übersicht
Beschreibung
N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea, also known as NPCU, is a chemical compound that has been widely used in scientific research. It is a urea derivative that has been shown to have various biochemical and physiological effects.
Wirkmechanismus
N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea exerts its biological effects by inhibiting the activity of various enzymes and modulating calcium signaling. It has been shown to bind to the catalytic domain of protein kinase C and inhibit its activity. N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea also inhibits the activity of tyrosine kinases and phosphodiesterases, which are involved in various cellular processes. N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea has been shown to modulate calcium signaling by inhibiting the uptake of calcium ions into the endoplasmic reticulum.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It has a well-defined mechanism of action, which makes it a useful tool compound for studying various biological processes. However, N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea also has some limitations for lab experiments. It is a potent inhibitor of various enzymes, which can lead to off-target effects. N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea can also be toxic at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea in scientific research. N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea can be used to study the role of calcium signaling in various cellular processes, including cell migration, invasion, and angiogenesis. N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea can also be used to study the role of protein kinase C in various biological processes, including cell proliferation and differentiation. N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea can be used in combination with other compounds to enhance its biological effects and reduce its toxicity. Finally, N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea can be used to develop new therapeutic strategies for the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea is a urea derivative that has been extensively used in scientific research. It has a well-defined mechanism of action and has been shown to have various biochemical and physiological effects. N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea in scientific research, including the study of calcium signaling and protein kinase C. N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea has the potential to be used in the development of new therapeutic strategies for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea has been extensively used in scientific research as a tool compound to study various biological processes. It has been shown to inhibit the activity of various enzymes, including protein kinase C, tyrosine kinases, and phosphodiesterases. N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea has also been used to study the role of calcium signaling in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-3-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O3/c14-11-5-4-9(7-12(11)18(20)21)17-13(19)16-8-10-3-1-2-6-15-10/h1-7H,8H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCOVXYWJANDIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-nitrophenyl)-3-(pyridin-2-ylmethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B4844998.png)
![N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4845013.png)
![methyl 2-[({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4845019.png)
![N-[3-(4-morpholinyl)propyl]cyclobutanecarboxamide](/img/structure/B4845022.png)

![2-{[({5-[(2,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4845031.png)
![ethyl N-{[(2,4-dichlorophenyl)amino]carbonyl}-beta-alaninate](/img/structure/B4845049.png)

![2-{4-[({3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B4845063.png)
![2-(1-isopropyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4845071.png)
![1-methyl-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B4845079.png)
